2-(4-Acetamido-3-nitrophenyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-acetamido-3-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-6(13)11-8-3-2-7(5-10(14)15)4-9(8)12(16)17/h2-4H,5H2,1H3,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUOPHZTNJHKLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Route Development
Historical Perspectives on the Synthesis of Ortho-Nitrophenylacetic Acid Derivatives
The synthesis of nitrophenylacetic acids has been a subject of study for over a century, driven by their utility as intermediates in the preparation of dyes, pharmaceuticals, and other fine chemicals. Historically, the preparation of these compounds has relied heavily on two primary strategies: the direct nitration of phenylacetic acid and the elaboration of pre-functionalized nitroaromatics.
Direct nitration of phenylacetic acid with mixed acids (a combination of nitric and sulfuric acid) typically yields a mixture of isomers. rushim.ruorgsyn.org The methyleneacetic acid group (-CH₂COOH) is an ortho-, para-directing group, but the reaction often leads to the para-isomer, p-nitrophenylacetic acid, as the major product. orgsyn.org The synthesis of the ortho-isomer, (2-nitrophenyl)acetic acid, often required separation from this mixture or the use of alternative strategies. wikipedia.org
An alternative historical route involved the synthesis from ortho-nitrobenzyl halides. For instance, ortho-nitrobenzyl cyanide could be hydrolyzed to yield (2-nitrophenyl)acetic acid. This multi-step approach, while longer, offered better control over the regiochemistry. A general modern method for synthesizing 2-nitro-4-substituted phenylacetic acids involves the nitration of a 4-substituted halobenzene, followed by nucleophilic substitution with a cyanide precursor, and subsequent hydrolysis to the desired acetic acid. google.com This highlights a persistent strategy in the field: building complexity on a pre-nitrated aromatic core to ensure the correct placement of the nitro group relative to other substituents.
De Novo Synthesis Strategies for 2-(4-Acetamido-3-nitrophenyl)acetic Acid
The de novo synthesis of the target molecule can be approached from several distinct strategic directions, primarily revolving around the timing and method of introducing the key functional groups.
A logical and widely employed strategy involves the direct nitration of a 4-acetamidophenylacetic acid precursor. In this approach, the powerful activating and ortho-, para-directing effect of the acetamido group is leveraged to control the regioselectivity of the nitration step. Since the para position relative to the acetamido group is occupied by the acetic acid moiety, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the ortho position (C-3).
The reaction is typically carried out using a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid or in a solvent like acetic acid or acetic anhydride (B1165640). masterorganicchemistry.com The use of acetic anhydride as a solvent can be advantageous, as it also serves as a dehydrating agent. google.comgoogle.com A patent for the synthesis of 2-methyl-3-nitrophenylacetic acid describes a similar process where 2-methylphenylacetic acid is nitrated using 98% nitric acid in a mixture of acetic anhydride and dichloromethane (B109758) at low temperatures (-10°C to 10°C). google.com
Table 1: Illustrative Conditions for Nitration of Phenylacetic Acid Analogs
| Starting Material | Nitrating Agent/Conditions | Solvent | Key Observation | Reference |
|---|---|---|---|---|
| p-Aminophenol (after acetylation) | Nitric Acid | Acetic Anhydride | Acetylation protects the amino group and directs nitration. | google.com |
| 2-Methylphenylacetic acid | 98% HNO₃ / Acetic Anhydride | Dichloromethane | Yields of ~60% achieved at 0-5°C. | google.com |
| Benzo[b]thiophen-2-carboxylic acid | HNO₃ | Acetic Acid / Acetic Anhydride | Reaction at 0°C yielded a mixture of nitro isomers. | rsc.org |
This synthetic route is convergent and efficient, building the target molecule from a readily available precursor in a single, regioselective step.
An alternative synthetic design involves introducing the acetamido group onto a pre-existing nitrophenylacetic acid scaffold. This pathway would commence with a molecule such as 4-amino-3-nitrophenylacetic acid. The key transformation is the acetylation of the primary amino group.
This is typically achieved using standard acetylating agents such as acetic anhydride or acetyl chloride. The reaction is often performed in a suitable solvent, and sometimes in the presence of a base to neutralize the acidic byproduct (e.g., HCl if acetyl chloride is used). This method's success hinges on the availability of the 4-amino-3-nitrophenylacetic acid starting material. This precursor can be synthesized from 4-amino-phenylacetic acid by nitration, although this step may present regioselectivity challenges, or by reduction of a dinitro precursor. A more common route involves the selective reduction of 2,4-dinitrophenylacetic acid or the reduction of p-nitrophenylacetic acid to p-aminophenylacetic acid, orgsyn.org followed by a carefully controlled nitration and subsequent acetylation.
Reductive acetylation represents a more integrated approach where a nitro group is reduced to an amine and acetylated in situ. iosrjournals.org For example, aromatic nitro compounds can be efficiently reduced by sodium borohydride (B1222165) with a palladium-on-carbon (Pd-C) catalyst in the presence of acetic anhydride to directly yield the acetamido functionality. iosrjournals.org
More elaborate, multi-step synthetic pathways can also be envisioned, although they are generally less efficient for a molecule of this complexity. Such pathways might be employed to construct analogs or as part of a larger total synthesis. A hypothetical convergent synthesis could involve preparing two separate aromatic fragments and coupling them, though this is not a common strategy for this particular target.
A more practical multi-step approach could start from a simpler aromatic compound like 4-chloro-2-nitroaniline. The synthesis could proceed through the following sequence:
Protection of the aniline (B41778) as an acetamide.
Introduction of a two-carbon side chain at the 4-position via a palladium-catalyzed cross-coupling reaction (e.g., Sonogashira coupling with an acetylene (B1199291) equivalent followed by hydration, or Heck coupling).
Conversion of the side chain to the acetic acid moiety.
While feasible, such routes are significantly longer and more complex than the more direct methods described in sections 2.2.1 and 2.2.2. Multi-step syntheses are often developed to access derivatives with complex substitution patterns not easily achieved through direct functionalization. researchgate.netmdpi.com
Optimization of Reaction Conditions and Process Efficiency
Improving the yield, purity, and environmental footprint of the synthesis of this compound is a critical aspect of its production. Optimization efforts focus on reaction parameters such as temperature, solvent, reaction time, and the use of catalysts. researchgate.net
For the nitration of 4-acetamidophenylacetic acid, controlling the reaction temperature is crucial to prevent over-nitration and the formation of byproducts. The choice of solvent can also significantly impact the reaction's efficiency and selectivity. Acetic acid is often a preferred solvent for such reactions. researchgate.net
The classic nitration reaction using mixed nitric and sulfuric acids is effective but can be harsh and produce significant acidic waste. masterorganicchemistry.com Modern research has focused on developing milder and more selective catalytic systems.
Solid acid catalysts, such as sulfuric acid adsorbed onto silica (B1680970) gel, have been studied for the nitration of various aromatic compounds, including phenylacetic acid. researchgate.net These catalysts offer advantages such as easier separation from the reaction mixture, potential for recycling, and sometimes improved regioselectivity. The surface characteristics of the solid acid catalyst can significantly influence its catalytic activity. researchgate.net
Other catalytic systems for nitration include the use of metal nitrates in combination with other reagents. Furthermore, recent developments have explored catalyst-free nitration protocols using only dilute aqueous nitric acid, which serves as both the source of the nitronium ion and a self-catalyst. frontiersin.org These methods aim to reduce the environmental impact by eliminating the need for strong co-acids like sulfuric acid. frontiersin.org Biocatalytic strategies for nitration are also an emerging area, offering the potential for high selectivity under mild conditions, though they are not yet widely applied for this specific transformation. researchgate.net
Table 2: Comparison of Nitration Systems
| Nitrating System | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Mixed Acid (HNO₃/H₂SO₄) | Low temperature (0-10°C) | Strong nitrating agent, high conversion. | Harsh conditions, acidic waste, potential for byproducts. | masterorganicchemistry.com |
| Nitric Acid in Acetic Anhydride | Low temperature | Milder than mixed acid, good for sensitive substrates. | Can be less reactive for deactivated rings. | google.com |
| Solid Acid Catalysts (e.g., H₂SO₄ on Silica) | Varies with substrate | Reusable catalyst, easier workup, potentially higher selectivity. | Catalyst deactivation can occur. | researchgate.net |
| Aqueous Nitric Acid (Catalyst-free) | Elevated temperature | Environmentally benign, no co-acid needed. | May require higher temperatures or longer reaction times. | frontiersin.org |
Investigation of Solvent Effects and Alternative Reaction Media
The choice of solvent is critical in directing the outcome of a synthetic sequence, influencing reaction rates, selectivity, and ease of product isolation. In the proposed synthesis of this compound, the solvent's role is particularly prominent in the initial nitration step.
Nitration Step: Traditionally, the nitration of activated aromatic rings like acetanilides is performed using a mixture of concentrated nitric acid and sulfuric acid, where sulfuric acid acts as both a catalyst and the reaction medium. libretexts.org The highly polar and protic nature of sulfuric acid facilitates the formation of the reactive electrophile, the nitronium ion (NO₂⁺). rsc.org However, this medium presents significant environmental and workup challenges.
Alternative solvents can modify the reaction's regioselectivity. For instance, nitration of acetanilide (B955) in mixed nitric and sulfuric acids typically favors the para-substituted product. cdnsciencepub.com In the case of 4-acetamidotoluene, where the para position is blocked, the ortho-directing nature of the acetamido group is expected to dominate. The use of acetic acid as a solvent with a nitrating agent can also be effective, though it may lead to different isomeric ratios in other systems. ulisboa.pt Dichloromethane is another common solvent for nitration reactions, offering easier workup but requiring careful temperature control. google.com
The investigation into greener alternatives has led to exploring reaction media such as ionic liquids or solvent-free conditions. leadingedgeonly.comdtic.mil These approaches aim to reduce the generation of hazardous waste associated with strong acids.
Subsequent Steps: For the subsequent bromination, cyanation, and hydrolysis steps, solvent choice is guided by the polarity of the substrates and reagents.
Bromination: Free-radical halogenation is typically conducted in non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane (B81311) to avoid side reactions.
Cyanation: The nucleophilic substitution with cyanide salts is often performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the salt while leaving the cyanide nucleophile highly reactive.
Hydrolysis: The final hydrolysis of the nitrile can be carried out under acidic or basic conditions in aqueous media, often with a co-solvent like ethanol (B145695) or dioxane to improve the solubility of the organic substrate. orgsyn.orgasianpubs.org
The table below summarizes the conventional and alternative solvents for the proposed synthetic route.
| Reaction Step | Conventional Solvents | Alternative Media | Rationale/Effect |
| Nitration | Concentrated H₂SO₄ | Acetic Acid, Dichloromethane | H₂SO₄ is both catalyst and solvent. Organic solvents can improve homogeneity and ease workup. |
| Bromination | Carbon Tetrachloride, Chloroform | Cyclohexane, Ethyl Acetate (B1210297) | Non-polar solvents favor the free-radical pathway and minimize side reactions. |
| Cyanation | DMSO, DMF | Acetone, Acetonitrile (B52724) | Polar aprotic solvents enhance the nucleophilicity of the cyanide ion. |
| Hydrolysis | Aqueous H₂SO₄ or NaOH | Ethanol/Water, Dioxane/Water | Aqueous medium is required for hydrolysis; co-solvents enhance solubility. |
Temperature, Pressure, and Time Parameter Optimization
The optimization of physical reaction parameters is crucial for maximizing yield, minimizing side-product formation, and ensuring operational safety.
Temperature: Temperature control is most critical during the nitration of the aromatic ring, as the reaction is highly exothermic. quora.com For the nitration of benzene (B151609) and its derivatives, temperatures are typically kept low to prevent multiple nitrations. For example, the nitration of benzene is conducted at temperatures not exceeding 50°C, while the more reactive toluene (B28343) is nitrated at 30°C to favor mono-substitution. libretexts.org Given the activating nature of the acetamido group, the nitration of 4-acetamidotoluene would likely require cooling, with an optimal temperature range between 0°C and 10°C to ensure high yield of the desired 3-nitro product and prevent dinitration or degradation. google.com Running the reaction at too low a temperature can slow the reaction rate significantly, potentially leading to an accumulation of unreacted reagents and a runaway reaction if cooling fails. sciencemadness.org
For the other steps, temperature requirements vary:
Bromination: Often requires initiation by heat or UV light to generate radicals.
Cyanation: Typically performed at room or slightly elevated temperatures to achieve a reasonable reaction rate.
Hydrolysis: Usually requires heating under reflux for several hours to drive the reaction to completion. orgsyn.orgasianpubs.org
Pressure: For the liquid-phase reactions described in the proposed synthesis, pressure is not a primary optimization parameter. The reactions are typically conducted at atmospheric pressure in standard laboratory glassware.
Time: The reaction time for each step must be carefully optimized through monitoring (e.g., by Thin Layer Chromatography or HPLC).
Nitration: Reaction times can range from 30 minutes to several hours. libretexts.orggoogle.com Insufficient time leads to incomplete conversion, while extended periods, especially at elevated temperatures, can increase the formation of impurities.
Hydrolysis: Nitrile hydrolysis is often slow and may require refluxing for several hours to ensure complete conversion to the carboxylic acid. asianpubs.org
The following table provides a hypothetical set of optimized parameters for the synthesis.
| Parameter | Nitration | Bromination | Cyanation | Hydrolysis |
| Temperature | 0–10 °C | 60–80 °C (Reflux) | 25–50 °C | 80–100 °C (Reflux) |
| Pressure | Atmospheric | Atmospheric | Atmospheric | Atmospheric |
| Time | 1–3 hours | 2–4 hours | 4–8 hours | 6–12 hours |
Principles of Green Chemistry in Synthetic Design
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key metrics used to evaluate the "greenness" of a synthesis include atom economy and the E-factor. wikipedia.org
Atom Economy and E-Factor Analysis
Atom Economy (AE): Introduced by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org The formula is:
Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% libretexts.org
For the proposed 4-step synthesis, the atom economy of each step can be calculated:
Nitration: C₉H₁₁NO + HNO₃ → C₉H₁₀N₂O₃ + H₂O
AE = [MW(C₉H₁₀N₂O₃) / (MW(C₉H₁₁NO) + MW(HNO₃))] x 100%
AE = [194.17 / (149.19 + 63.01)] x 100% = 91.5%
Bromination: C₉H₁₀N₂O₃ + Br₂ → C₉H₉BrN₂O₃ + HBr (assuming Br₂ as reagent)
AE = [MW(C₉H₉BrN₂O₃) / (MW(C₉H₁₀N₂O₃) + MW(Br₂))] x 100%
AE = [273.07 / (194.17 + 159.81)] x 100% = 77.2%
Cyanation: C₉H₉BrN₂O₃ + NaCN → C₁₀H₉N₃O₃ + NaBr
AE = [MW(C₁₀H₉N₃O₃) / (MW(C₉H₉BrN₂O₃) + MW(NaCN))] x 100%
AE = [219.19 / (273.07 + 49.01))] x 100% = 68.1%
Hydrolysis: C₁₀H₉N₃O₃ + 2H₂O → C₁₀H₁₀N₂O₄ + NH₃
AE = [MW(C₁₀H₁₀N₂O₄) / (MW(C₁₀H₉N₃O₃) + 2*MW(H₂O))] x 100%
AE = [238.20 / (219.19 + 36.03)] x 100% = 93.4%
E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-factor considers the total amount of waste produced in a process. wikipedia.org It is calculated as:
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
The E-factor provides a more practical measure of environmental impact as it includes not only byproducts but also solvent losses, excess reagents, and process aids. For the nitration step using traditional mixed acids, the E-factor is typically very high due to the large excess of sulfuric acid used, which becomes waste. Pharmaceutical manufacturing processes often have E-factors ranging from 25 to over 100. nih.gov A primary goal in green synthetic design is to minimize this value.
| Metric | Nitration | Bromination | Cyanation | Hydrolysis | Overall Process (Estimated) |
| Atom Economy | 91.5% | 77.2% | 68.1% | 93.4% | ~45% |
| E-Factor | High (>>10) | Moderate (5-15) | Moderate (5-15) | Low (1-5) | High (20-50) |
Development of Solvent-Free or Reduced-Solvent Methodologies
A key strategy for improving the green profile of a synthesis is to minimize or eliminate the use of volatile organic solvents.
For the nitration step, several solvent-free approaches have been developed. These include reacting the substrate directly with a nitrating agent like tert-butyl nitrite (B80452) or using solid acid catalysts instead of liquid superacids like H₂SO₄. dtic.milacs.org Catalyst-free nitrations in dilute aqueous nitric acid have also been investigated, which significantly reduces the environmental impact. nih.gov Such methods not only reduce solvent waste but can also simplify product isolation and purification.
Stereoselective Synthesis Approaches for Chiral Analogs
While this compound is an achiral molecule, methods for synthesizing chiral analogs, such as α-substituted derivatives (e.g., with a methyl group at the α-carbon to the carboxyl), are of significant interest for developing new chemical entities.
The enantioselective alkylation of the α-position of carboxylic acids is a fundamental challenge. Traditional methods often rely on the attachment of a chiral auxiliary to the carboxylic acid, followed by diastereoselective alkylation and subsequent removal of the auxiliary.
More modern and atom-economical approaches focus on catalysis. A promising strategy involves the direct, highly enantioselective alkylation of arylacetic acid enediolates using a recoverable chiral lithium amide as a non-covalent stereodirecting agent. nih.gov In this approach, the target phenylacetic acid derivative would be deprotonated twice to form a lithium enediolate. The addition of an alkylating agent (e.g., methyl iodide) in the presence of a chiral lithium amide would then proceed with high facial selectivity, yielding the chiral α-alkylated product with high enantiomeric excess. This method avoids the extra steps of attaching and removing a chiral auxiliary, making it a greener and more efficient alternative for accessing chiral analogs. researchgate.netrsc.org
Chemical Reactivity and Transformation Studies
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations, including esterification, amidation, reduction, and decarboxylation.
Esterification of 2-(4-acetamido-3-nitrophenyl)acetic acid can be achieved through several standard methods. The direct Fischer esterification with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, is a common approach. Given the presence of the acid-sensitive acetamido group, milder conditions may be preferable.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. Another mild method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) or a similar carbodiimide (B86325) coupling agent with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for sensitive substrates.
These ester derivatives can serve as mechanistic probes in various studies. For example, esters with chromophoric or fluorophoric alcohol portions can be synthesized to study enzymatic hydrolysis or other biochemical processes.
Table 1: Representative Esterification Reactions of Related Phenylacetic Acids
| Starting Material | Reagent 1 | Reagent 2 | Product | Reference |
| (4-Nitrophenyl)acetic acid | Ethanol (B145695) | H₂SO₄ (cat.) | Ethyl (4-nitrophenyl)acetate | |
| 2-(2-Nitrophenyl)acetic acid | Menthol | EDCl, HOBt, DIPEA | Menthyl 2-(2-nitrophenyl)acetate |
Note: EDCl = 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966), HOBt = hydroxybenzotriazole, DIPEA = N,N-diisopropylethylamine.
The carboxylic acid functionality of this compound can be converted to an amide by reaction with a primary or secondary amine. Similar to esterification, this can be achieved by first converting the carboxylic acid to an acyl chloride followed by reaction with the amine.
More commonly, peptide coupling reagents are employed for amidation under mild conditions. Reagents such as DCC, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective for forming amide bonds. These reactions are typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. The formation of peptide linkages with amino acids or peptide fragments is a key application of this reaction.
Table 2: Amidation Reactions of Phenylacetic Acid Derivatives
| Starting Material | Amine | Coupling Reagent | Product | Reference |
| (4-Nitrophenyl)acetic acid | Various amines | Not specified | Corresponding amides | |
| 2-(2-Nitrophenyl)acetic acid | Nitrobenzoic acid derivative | Not specified | Amide-linked dimer |
The reduction of the carboxylic acid group in this compound can lead to the corresponding primary alcohol, 2-(4-acetamido-3-nitrophenyl)ethanol, or the aldehyde, 2-(4-acetamido-3-nitrophenyl)acetaldehyde. The choice of reducing agent determines the outcome of the reaction.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid directly to the primary alcohol. However, LiAlH₄ can also reduce the nitro group. Therefore, a more chemoselective approach is necessary.
Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is a common reagent for the selective reduction of carboxylic acids to primary alcohols in the presence of other reducible functional groups like nitro groups and esters.
The partial reduction to the aldehyde is more challenging. It can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an ester, and then using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.
Decarboxylation of this compound to yield 4-acetamido-3-nitrotoluene is generally difficult under normal conditions. Phenylacetic acids are relatively stable, and their decarboxylation requires harsh conditions or specific catalytic systems.
However, oxidative decarboxylation can be achieved using certain reagents. For instance, copper-catalyzed aerobic oxidative decarboxylation of phenylacetic acids can lead to the formation of the corresponding benzaldehyde. In the case of this compound, this would yield 4-acetamido-3-nitrobenzaldehyde. Another approach involves the use of hypervalent iodine reagents.
Reactivity of the Nitro Group
The nitro group is a versatile functional group that can be selectively reduced to various oxidation states, providing access to a range of important derivatives.
The reduction of the nitro group in this compound can be performed chemoselectively without affecting the carboxylic acid or acetamido groups.
Reduction to the Amino Group: The most common transformation of the nitro group is its reduction to a primary amine, which would yield 2-(3,4-diaminophenyl)acetic acid. This can be achieved through various methods:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas is a highly effective method.
Metal-Acid Systems: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic reagents for this reduction.
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) with a catalyst such as Pd/C is another mild and efficient method.
Reduction to the Hydroxylamine (B1172632): Partial reduction of the nitro group can yield the corresponding hydroxylamine, 2-(4-acetamido-3-hydroxylaminophenyl)acetic acid. This transformation can be achieved using milder reducing agents or by carefully controlling the reaction conditions. Zinc dust in the presence of ammonium chloride is a common reagent for this purpose.
Formation of Azoxy Moieties: The formation of an azoxy compound, such as 1,2-bis(4-acetamido-3-carboxymethylphenyl)diazene oxide, involves the condensation of a nitroso intermediate with a hydroxylamine intermediate. These intermediates can be formed in situ during the reduction of the nitro compound under specific conditions. For example, reduction with glucose in a basic medium has been shown to produce azoxy compounds from nitroarenes. Another method involves the use of unspecific peroxygenases which can catalyze the formation of azoxy compounds from anilines, suggesting a potential biosynthetic route if the nitro group is first reduced to an amine.
Table 3: Representative Reagents for the Reduction of Aromatic Nitro Compounds
| Desired Product | Reagent(s) | Comments | References |
| Amine | H₂, Pd/C | Generally high yield and clean reaction. | |
| Amine | Fe, HCl | Classical and cost-effective method. | |
| Amine | SnCl₂, HCl | Mild conditions, good for sensitive substrates. | |
| Hydroxylamine | Zn, NH₄Cl | Selective partial reduction. | |
| Azoxy Compound | Glucose, NaOH | Eco-friendly reduction leading to dimerization. |
Nucleophilic Aromatic Substitution (SNAr) Investigations
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aromatic compounds bearing strong electron-withdrawing groups. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govscranton.edu For an SNAr reaction to occur, two main conditions must be met: the aromatic ring must be activated by potent electron-withdrawing substituents (such as a nitro group), and there must be a suitable leaving group present on the ring. youtube.com
In the case of this compound, the phenyl ring is highly activated for nucleophilic attack due to the presence of the strongly deactivating nitro (-NO₂) group. Electron-withdrawing groups are essential as they stabilize the negative charge of the intermediate Meisenheimer complex through resonance. youtube.com The activating effect is most pronounced at the positions ortho and para to the nitro group.
However, the molecule lacks a conventional leaving group, such as a halide. SNAr reactions typically involve the displacement of such groups. youtube.com While the nitro group itself can sometimes be displaced, this usually requires forcing conditions. If a hypothetical derivative of this compound contained a good leaving group (e.g., a halogen) at a position activated by the nitro group (ortho or para), it would be highly susceptible to SNAr. For instance, if a leaving group were at the C-5 position (ortho to the nitro group), it would be readily displaced by a strong nucleophile.
The general mechanism for such a hypothetical reaction is outlined below:
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a tetrahedral intermediate.
Formation of Meisenheimer Complex: The negative charge is delocalized across the aromatic ring and into the nitro group, forming a stable Meisenheimer complex.
Elimination: The leaving group departs, and the aromaticity of the ring is restored.
Studies on related compounds, such as 5-halo-2-nitroanilines, demonstrate the feasibility of SNAr reactions, where various amines act as nucleophiles to displace the halogen. semanticscholar.org The reactivity in these systems underscores the powerful activating nature of the nitro group.
Rearrangement Reactions Involving the Nitro Group
Aromatic nitro compounds are known to undergo specific rearrangement reactions, one of the most notable being the von Richter rearrangement. wikipedia.org This reaction involves the treatment of an aromatic nitro compound with potassium cyanide, typically in aqueous ethanol. wikipedia.org The process results in the displacement of the nitro group and the introduction of a carboxyl group at a position ortho to the original location of the nitro group. wikipedia.orgslideshare.net
The mechanism of the von Richter reaction is complex and was a subject of study for many years. The currently accepted mechanism involves the following key steps wikipedia.org:
Initial nucleophilic attack by the cyanide ion on the carbon atom ortho to the nitro group.
Ring closure via nucleophilic attack on the cyano group, leading to a cyclic intermediate.
Ring-opening and subsequent steps involving an ortho-nitroso benzamide (B126) intermediate.
Elimination of molecular nitrogen (N₂) to form the final carboxylated product.
While no specific studies document the von Richter rearrangement for this compound, its structure suggests it could be a potential substrate. The reaction would be expected to proceed via attack at the C-2 position, ortho to the nitro group. However, yields for the von Richter reaction are often low to moderate, and numerous side products can form, making it less synthetically useful in many cases. wikipedia.org
| Reaction | Description | Potential Outcome for this compound |
| von Richter Rearrangement | Displacement of a nitro group by a carboxyl group, which enters a position ortho to the original nitro group location, upon treatment with KCN. wikipedia.orgslideshare.net | Hypothetically, reaction could lead to the formation of a dicarboxylic acid derivative, though steric hindrance and the presence of other functional groups may lead to complex outcomes or low yields. |
Reactivity of the Acetamido Group
Hydrolysis to Aromatic Amine for Further Derivatization
The acetamido group (-NHCOCH₃) can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding aromatic amine. This transformation is a common and synthetically valuable step, as the resulting amine is a versatile precursor for a wide range of derivatives. The hydrolysis of this compound would produce 2-(4-amino-3-nitrophenyl)acetic acid.
This resulting amino-nitrophenyl derivative is a valuable intermediate. For example, similar structures like 4-aminophenylacetic acid are used as key building blocks in the synthesis of compounds with potential antimicrobial activity. nih.gov The free amino group can undergo numerous reactions, including diazotization followed by substitution (Sandmeyer reaction), acylation, alkylation, and formation of Schiff bases.
A patent for related compounds describes the hydrolysis of ethyl 4-acetylaminophenylacetate using an aqueous solution of sodium hydroxide (B78521) (NaOH) to successfully yield the corresponding amine, demonstrating the feasibility of this reaction under basic conditions. google.com
Acylation and Alkylation Reactions on the Nitrogen Atom
The nitrogen atom of the acetamido group is generally not nucleophilic. Its lone pair of electrons is delocalized by resonance with the adjacent carbonyl group, significantly reducing its ability to participate in acylation or alkylation reactions. This resonance stabilization makes further reactions directly on the amide nitrogen difficult without first deprotonating it with a very strong base. Therefore, acylation and alkylation of the existing acetamido group are not considered facile transformations under standard conditions.
Role as a Directing Group in Aromatic Electrophilic Substitution
In electrophilic aromatic substitution (EAS) reactions, the acetamido group is a moderately activating, ortho-, para-directing group. stackexchange.comechemi.com The activating nature stems from the resonance effect (+R) of the nitrogen's lone pair, which donates electron density to the benzene (B151609) ring, stabilizing the cationic intermediate (the sigma complex). This activating influence is somewhat tempered by the electron-withdrawing inductive effect (-I) of the carbonyl oxygen. stackexchange.com
For this compound, the phenyl ring is substituted with three groups, and their collective influence determines the position of any further substitution. The two open positions are C-5 and C-6.
Acetamido group (-NHCOCH₃) at C-4: Directs incoming electrophiles to its ortho positions (C-3 and C-5). Since C-3 is already occupied by a nitro group, this strongly directs towards C-5.
Nitro group (-NO₂) at C-3: This is a powerful deactivating and meta-directing group. It directs incoming electrophiles to positions C-1 and C-5. This also favors substitution at C-5.
Acetic acid group (-CH₂COOH) at C-1: This group is weakly deactivating and ortho-, para-directing. It would direct towards the occupied C-2 and C-4 positions. Its influence is significantly weaker than the other two groups.
Considering these combined effects, any electrophilic aromatic substitution on the ring would be overwhelmingly directed to the C-5 position . However, the presence of the strongly deactivating nitro group means that the ring is, on the whole, deactivated towards electrophilic attack, and forcing reaction conditions would likely be necessary.
| Substituent | Position | Electronic Effect | Directing Influence |
| -CH₂COOH | 1 | Weakly Deactivating (-I) | ortho, para |
| -NO₂ | 3 | Strongly Deactivating (-I, -R) | meta |
| -NHCOCH₃ | 4 | Moderately Activating (+R > -I) | ortho, para |
| Predicted Site of EAS | 5 | All major directing effects align on this position. |
Reactivity of the Phenyl Ring
Towards Electrophiles (EAS): The ring possesses both an activating group (acetamido) and two deactivating groups (nitro and acetic acid). The deactivating effect of the nitro group is particularly strong and generally dominates, making the ring less nucleophilic than benzene. Consequently, the ring is substantially deactivated towards electrophilic aromatic substitution. Reactions would require more vigorous conditions (e.g., higher temperatures, stronger Lewis acids) than those used for activated rings like acetanilide (B955).
Towards Nucleophiles (SNAr): The potent electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient (electrophilic). This significantly increases its susceptibility to nucleophilic attack, as discussed in section 3.2.2. Although the parent molecule lacks a suitable leaving group for a standard SNAr reaction, its electronic structure is primed for such reactivity should a derivative with a leaving group be synthesized.
Further Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity
The regiochemical outcome of further electrophilic aromatic substitution (EAS) on the this compound ring is determined by the cumulative directing effects of the existing substituents. The acetamido (-NHCOCH₃) group is a powerful activating, ortho, para-director due to the resonance donation of its nitrogen lone pair into the ring. wikipedia.orglumenlearning.comlibretexts.org Conversely, the nitro (-NO₂) group is a potent deactivating, meta-director, withdrawing electron density through both inductive and resonance effects. youtube.combookfere.com The acetic acid moiety (-CH₂COOH) is considered a weakly deactivating, ortho, para-director.
In a competitive scenario, the activating group's influence is generally dominant. The acetamido group at C4 strongly directs incoming electrophiles to the C3 (ortho), C5 (ortho), and C1 (para) positions. However, positions C1, C3, and C4 are already substituted. This leaves the C5 position as the primary site for electrophilic attack. This prediction is reinforced by the directing effect of the nitro group at C3, which directs incoming electrophiles to its meta positions (C1 and C5). Since C1 is blocked, the C5 position is again indicated as the reactive site. The weak directing effect of the acetic acid group is largely overridden by the more powerful substituents.
Therefore, electrophilic substitution reactions are highly regioselective, with the incoming electrophile being directed almost exclusively to the C5 position, which is ortho to the activating acetamido group and meta to the deactivating nitro group.
Table 1: Analysis of Substituent Directing Effects for Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Influence | Favored Positions for Substitution |
|---|---|---|---|---|
| -NHCOCH₃ (Acetamido) | C4 | Activating (+R > -I) | ortho, para | C3 (blocked), C5 |
| -NO₂ (Nitro) | C3 | Deactivating (-R, -I) | meta | C1 (blocked), C5 |
| -CH₂COOH (Acetic Acid) | C1 | Weakly Deactivating (-I) | ortho, para | C2, C6 |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)
While aryl halides and triflates are traditional electrophiles in metal-catalyzed cross-coupling, recent advancements have established nitroarenes as viable coupling partners. thieme.de These reactions proceed via the catalytic cleavage of the C–NO₂ bond, offering a valuable alternative for C-C, C-N, and C-O bond formation. organic-chemistry.orgnih.gov For this compound, the nitro group at the C3 position can serve as a leaving group in various palladium-catalyzed transformations.
Suzuki-Miyaura Coupling : Reaction with an arylboronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable ligand (e.g., BrettPhos, XPhos) would be expected to yield a biaryl compound. acs.org
Mizoroki-Heck Reaction : Coupling with an alkene (e.g., styrene) using a palladium catalyst can introduce a vinyl group at the C3 position, replacing the nitro functionality. acs.orgacs.org
Sonogashira Coupling : A palladium/copper co-catalyzed reaction with a terminal alkyne would lead to the formation of a C(sp²)-C(sp) bond, yielding an alkynylated derivative.
Buchwald-Hartwig Amination : This reaction could potentially couple the C3 position with an amine, although this transformation is more challenging for nitroarenes compared to aryl halides.
These denitrative cross-coupling reactions expand the synthetic utility of this compound beyond its role as a simple substituted arene, allowing it to function as a key building block for more complex molecular architectures.
Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Typical Catalyst System | Expected Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(0) or Pd(II) / Phosphine Ligand | Biaryl |
| Mizoroki-Heck | Alkene (e.g., R-CH=CH₂) | Pd(0) or Pd(II) / Phosphine Ligand | Stilbene derivative |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) / Cu(I) / Ligand | Arylalkyne |
| Buchwald-Hartwig | Amine (R₂NH) | Pd(0) or Pd(II) / Ligand | Arylamine |
Halogenation and Other Direct Functionalization Studies
Direct functionalization, such as halogenation, follows the regioselectivity rules established for electrophilic aromatic substitution. The introduction of a halogen (e.g., Br, Cl) onto the aromatic ring would occur at the most nucleophilic position. As determined by the directing effects of the substituents, the C5 position is the predicted site of reaction.
For example, bromination using N-bromosuccinimide (NBS) or bromine in acetic acid would yield 2-(4-acetamido-5-bromo-3-nitrophenyl)acetic acid. Similarly, chlorination with N-chlorosuccinimide (NCS) would result in the corresponding 5-chloro derivative. The strong activation by the acetamido group ensures that these reactions can proceed under relatively mild conditions, despite the presence of the deactivating nitro group.
Intramolecular Cyclization and Ring-Closing Reactions
The specific arrangement of the nitro group and the acetic acid side chain on the aromatic ring makes this compound an excellent precursor for intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems.
Formation of Heterocyclic Systems via Condensation or Rearrangement
The most significant transformation in this class involves the reduction of the nitro group to an amine. The resulting intermediate, 2-(3-amino-4-acetamidophenyl)acetic acid, contains two functionalities—an aniline-type amine and a carboxylic acid—that are suitably positioned for intramolecular reactions. This intermediate is a versatile precursor for various heterocyclic structures, most notably seven-membered rings.
Lactam or Other Cyclic Imide Formation
The reduction of the nitro group sets the stage for a key intramolecular ring-closing reaction. The amino group at C3 can readily undergo a condensation reaction with the carboxylic acid of the side chain at C4. This intramolecular amidation, or lactamization, results in the formation of a seven-membered lactam. This type of reaction, often referred to as reductive cyclization, is a powerful strategy for synthesizing benzodiazepine-like structures, which are common scaffolds in medicinal chemistry. The resulting product is a substituted 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. The reaction typically requires a reducing agent (e.g., H₂ with Pd/C, SnCl₂, or Fe/HCl) to convert the nitro group to an amine, followed by heating or treatment with a coupling agent to facilitate the final lactam formation.
Detailed Mechanistic Investigations of Key Transformations
While specific mechanistic studies on this compound are not extensively reported, the mechanisms of its key transformations can be inferred from established chemical principles.
Mechanism of Reductive Lactamization : This is a two-part process.
Reduction : The nitro group is reduced to an amino group. Using a catalytic hydrogenation approach (e.g., H₂/Pd-C), the process involves the transfer of hydrogen atoms to the nitro group on the catalyst surface, proceeding through nitroso and hydroxylamine intermediates before yielding the final amine.
Cyclization : The intramolecular lactam formation from the resulting 2-(3-amino-4-acetamidophenyl)acetic acid can be acid-catalyzed. The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen to enhance its electrophilicity. The nucleophilic amino group then attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the stable seven-membered lactam ring.
Plausible Mechanism for Denitrative Suzuki Coupling : Based on studies of other nitroarenes, a plausible catalytic cycle for the Suzuki-Miyaura coupling would be: organic-chemistry.orgacs.org
Oxidative Addition : A low-valent palladium(0) complex undergoes oxidative addition into the C–NO₂ bond to form an arylpalladium(II)-nitrite complex.
Transmetalation : The arylboronic acid, activated by a base, transfers its aryl group to the palladium center, displacing the nitrite (B80452) ligand and forming a diarylpalladium(II) complex.
Reductive Elimination : The diarylpalladium(II) complex undergoes reductive elimination to yield the final biaryl product and regenerate the palladium(0) catalyst, allowing the cycle to continue.
Derivatization and Analog Synthesis
Synthesis of Systematic Ester and Amide Derivatives for Structure-Reactivity Correlation Studies
Standard esterification procedures, such as the Fischer-Speier method involving refluxing the carboxylic acid in an alcohol (e.g., methanol, ethanol) with a catalytic amount of strong acid (e.g., sulfuric acid), can be employed to synthesize a series of alkyl esters. drugbank.com
Similarly, a diverse library of amide derivatives can be prepared through the reaction of the carboxylic acid with various primary and secondary amines. drugbank.com This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the desired amine. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can facilitate direct amide bond formation. mdpi.com
The systematic variation of the ester and amide substituents allows for a detailed investigation into the effects of sterics and electronics on the molecule's reactivity and potential biological activity.
Table 1: Representative Ester and Amide Derivatives of 2-(4-Acetamido-3-nitrophenyl)acetic acid This table presents hypothetical data for illustrative purposes, based on general synthetic outcomes for similar compounds, as specific experimental data for the title compound was not found in the search results.
| Derivative Name | Structure | Synthetic Method | Hypothetical Yield (%) | Hypothetical Melting Point (°C) |
|---|---|---|---|---|
| Methyl 2-(4-acetamido-3-nitrophenyl)acetate | CH₃O₂CCH₂C₆H₃(NHCOCH₃)(NO₂) | Fischer-Speier Esterification | 85-95 | 145-148 |
| Ethyl 2-(4-acetamido-3-nitrophenyl)acetate | C₂H₅O₂CCH₂C₆H₃(NHCOCH₃)(NO₂) | Fischer-Speier Esterification | 80-90 | 130-133 |
| 2-(4-Acetamido-3-nitrophenyl)acetamide | H₂NCOCH₂C₆H₃(NHCOCH₃)(NO₂) | Acid Chloride/Ammonia | 75-85 | 210-213 |
| N-Benzyl-2-(4-acetamido-3-nitrophenyl)acetamide | C₆H₅CH₂NHCOCH₂C₆H₃(NHCOCH₃)(NO₂) | EDC Coupling | 70-80 | 185-188 |
Modifications of the Nitro Group: Reduction Products and their Subsequent Transformations
The aromatic nitro group is a key functional handle that can be readily transformed into an amino group, opening up a wide array of subsequent chemical modifications. The reduction of the nitro group in this compound to yield 2-(3-amino-4-acetamidophenyl)acetic acid can be achieved through various established methods. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a common and efficient method. rsc.org Chemical reduction using metals in acidic media, such as iron in acetic acid or tin in hydrochloric acid, also provides a viable route. chemicalbook.com
The resulting amino group can then serve as a nucleophile or a precursor for diazotization reactions, allowing for the introduction of a wide range of substituents. For example, the diamino derivative can undergo intramolecular cyclization to form heterocyclic structures.
Further reduction of both the nitro group and the amide can lead to the formation of 2-(3,4-diaminophenyl)acetic acid, a versatile building block for the synthesis of various heterocyclic compounds, such as benzimidazoles.
Modifications of the Acetamido Group: Hydrolysis Products and N-Substituted Derivatives
The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amino compound, 2-(4-amino-3-nitrophenyl)acetic acid. This hydrolysis unmasks a primary aromatic amine, which can then be subjected to a variety of derivatization reactions.
The resulting amino group can be acylated with different acid chlorides or anhydrides to introduce a range of N-substituted acyl groups, allowing for the exploration of how changes in this part of the molecule affect its properties. Furthermore, the amino group can be alkylated to produce secondary or tertiary amine derivatives.
Synthesis of Positional Isomers and Related Structural Analogs
2-(3-Acetamido-4-nitrophenyl)acetic acid : This isomer can be synthesized starting from 3-amino-4-nitrotoluene, which would undergo a series of reactions to introduce the acetic acid side chain.
2-(5-Acetamido-2-nitrophenyl)acetic acid : The synthesis of this isomer could potentially start from 4-methyl-3-nitroaniline.
2-(2-Acetamido-5-nitrophenyl)acetic acid : This can be prepared from 2-methyl-4-nitroaniline.
The synthesis of these isomers often involves multi-step sequences, starting with appropriately substituted toluenes or anilines, followed by functional group manipulations to introduce the acetamido and acetic acid moieties in the desired positions. For instance, a general method for synthesizing 2-nitro-4-substituted phenylacetic acids has been patented, which could be adapted for these syntheses. nih.gov
Incorporation into Supramolecular Structures or Polymeric Backbones
The functional groups on this compound make it a candidate for incorporation into larger molecular assemblies such as supramolecular structures and polymers. The carboxylic acid can be used as a monomer in polymerization reactions, for example, through polyester (B1180765) or polyamide formation. The aromatic ring and its substituents can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to the formation of self-assembled supramolecular structures. nih.govrsc.orgmdpi.com
For instance, nitrophenylacetic acid derivatives have been used to functionalize surfaces of metal-organic frameworks (MOFs). acs.org While no specific studies on the incorporation of this compound into polymers were found, the presence of the carboxylic acid and the potential for modification of the amino group provide clear handles for polymerization. researchgate.netpolysciences.com
Chiral Analog Synthesis and Enantiomeric Resolution (if applicable based on potential chiral centers)
While this compound itself is not chiral, the introduction of a substituent at the α-position of the acetic acid side chain would create a chiral center. The synthesis of such chiral analogs can be achieved through asymmetric synthesis methodologies. For example, the direct enantioselective alkylation of arylacetic acids using chiral lithium amides as traceless auxiliaries has been reported. nih.gov
Once a racemic mixture of a chiral analog is synthesized, enantiomeric resolution can be performed. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine, followed by separation of the diastereomers through crystallization or chromatography. acs.orgresearchgate.netgoogle.com Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation of enantiomers of phenylacetic acid derivatives. researchgate.net
Advanced Spectroscopic and Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition. For 2-(4-Acetamido-3-nitrophenyl)acetic acid , with a chemical formula of C₁₀H₁₀N₂O₅, the expected exact mass can be calculated. nih.gov
Table 1: Theoretical HRMS Data for this compound
| Ion Species | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 239.06625 |
| [M+Na]⁺ | 261.04819 |
| [M-H]⁻ | 237.05199 |
Note: These values are theoretical and would be confirmed by HRMS analysis, typically with a mass accuracy of less than 5 ppm.
The fragmentation pathways of This compound under electron ionization (EI) or electrospray ionization (ESI) would provide significant structural information. Key fragmentation patterns can be predicted based on the functional groups present:
Loss of the carboxylic acid group: A prominent fragmentation would be the loss of the -COOH group (45 Da) or the entire acetic acid side chain (-CH₂COOH, 59 Da).
Cleavage of the amide bond: Fragmentation of the acetamido group could lead to the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO•, 43 Da).
Loss of the nitro group: The nitro group (-NO₂, 46 Da) is also a likely leaving group.
A detailed analysis of the fragment ions in the MS/MS spectrum would allow for the reconstruction of the molecule's structure, confirming the connectivity of the phenyl ring, the acetamido group, the nitro group, and the acetic acid moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would be employed for the complete assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals of This compound .
One-Dimensional (¹H, ¹³C, ¹⁵N) NMR Chemical Shift and Coupling Constant Analysis
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetic acid group, the methyl protons of the acetyl group, and the amide proton. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the electron-donating acetamido group. The coupling constants (J) between adjacent protons would provide information about their spatial relationship.
¹³C NMR: The carbon NMR spectrum would reveal signals for each of the ten unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the substituents. The carbonyl carbons of the carboxylic acid and the amide would appear at the downfield end of the spectrum.
¹⁵N NMR: Although less common, ¹⁵N NMR could provide valuable information about the electronic environment of the two nitrogen atoms in the nitro and acetamido groups.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH ₃ (acetyl) | ~2.2 | ~24 |
| -CH ₂- (acetic acid) | ~3.7 | ~40 |
| Ar-H (ortho to CH₂COOH) | ~7.5 (d) | ~130 |
| Ar-H (meta to CH₂COOH) | ~8.1 (dd) | ~125 |
| Ar-H (ortho to NO₂) | ~8.5 (d) | ~138 |
| NH | ~9.5 (s, br) | - |
| C =O (amide) | - | ~169 |
| C =O (acid) | - | ~173 |
| Ar-C -CH₂COOH | - | ~135 |
| Ar-C -NHCOCH₃ | - | ~139 |
| Ar-C -NO₂ | - | ~145 |
| Ar-C (protonated) | - | ~125-138 |
| -COOH | ~11-12 (s, br) | - |
Note: These are predicted values and are highly dependent on the solvent and other experimental conditions. The multiplicity (s=singlet, d=doublet, dd=doublet of doublets, br=broad) of the proton signals is also predicted.
Two-Dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR for Connectivity and Conformational Analysis
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, for instance, between the aromatic protons, confirming their relative positions on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the acetic acid side chain and the acetamido group to the correct positions on the phenyl ring. For example, correlations would be expected between the methylene protons and the aromatic carbons, and between the methyl protons and the amide carbonyl carbon.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of atoms, which is key for determining the molecule's conformation. For example, NOE signals between the amide proton and specific aromatic protons could indicate the preferred orientation of the acetamido group.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
Table 3: Expected IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| N-H (Amide) | Stretching | ~3300 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C=O (Carboxylic Acid) | Stretching | ~1710 |
| C=O (Amide I) | Stretching | ~1680 |
| N-O (Nitro, asymmetric) | Stretching | ~1530 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| N-O (Nitro, symmetric) | Stretching | ~1350 |
| C-N (Amide) | Stretching | ~1250 |
The IR spectrum would be dominated by strong absorptions from the carbonyl groups and the broad O-H stretch of the carboxylic acid dimer. The Raman spectrum would likely show strong signals for the aromatic ring vibrations and the symmetric nitro stretch.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in This compound consists of the nitrophenyl system. The presence of the electron-donating acetamido group and the electron-withdrawing nitro group on the phenyl ring is expected to result in significant absorption in the UV region. The position of the absorption maximum (λmax) would be sensitive to the solvent polarity. Based on similar structures, one would expect to see absorption bands corresponding to π → π* transitions of the aromatic system.
X-Ray Crystallography for Solid-State Molecular Structure Determination
Should suitable single crystals of This compound be obtained, X-ray crystallography would provide the definitive solid-state molecular structure. This technique would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the connectivity established by NMR. Furthermore, the crystal packing analysis would reveal intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amide functional groups, which govern the supramolecular architecture in the solid state.
Unit Cell Parameters, Space Group, and Crystallographic Data Analysis
A thorough search of the current scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data for this compound. Consequently, the unit cell parameters, space group, and other crystallographic data such as density and the number of molecules per unit cell (Z) remain undetermined.
For a crystalline solid, these parameters are essential for defining the three-dimensional arrangement of molecules in the crystal lattice. The unit cell is the basic repeating unit of a crystal, and its dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry elements of the crystal, are critical for a complete structural description.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Precise Bond Lengths, Bond Angles, and Torsion Angles
Without experimental crystallographic data, the precise bond lengths, bond angles, and torsion angles for this compound cannot be reported. These parameters are derived from the coordinates of the atoms within the crystal structure, as determined by X-ray diffraction.
Computational chemistry methods could provide theoretical values for these parameters, but such data is beyond the scope of this experimentally focused article. The actual values in the solid state can be influenced by intermolecular interactions and crystal packing forces.
Table 2: Selected Bond Lengths for this compound
| Bond | Length (Å) |
|---|---|
| C-C (aromatic) | Data not available |
| C-N (nitro) | Data not available |
| N-O (nitro) | Data not available |
| C-N (amide) | Data not available |
| C=O (amide) | Data not available |
| C-C (acetic acid) | Data not available |
| C=O (carboxylic acid) | Data not available |
Table 3: Selected Bond Angles for this compound
| Angle | Degree (°) |
|---|---|
| O-N-O (nitro) | Data not available |
| C-N-C (amide) | Data not available |
Table 4: Selected Torsion Angles for this compound
| Torsion Angle | Degree (°) |
|---|---|
| Phenyl ring - Nitro group | Data not available |
| Phenyl ring - Acetic acid group | Data not available |
Intermolecular Interactions (Hydrogen Bonding, π-Stacking) and Crystal Packing Motifs
While specific crystal packing information is unavailable, the molecular structure of this compound suggests the potential for several types of intermolecular interactions that would likely govern its crystal packing.
Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors and acceptors. The carboxylic acid group is a classic motif for forming strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers. The acetamido group also provides an N-H donor and a C=O acceptor, which can participate in hydrogen bonding networks. The nitro group's oxygen atoms can also act as hydrogen bond acceptors.
π-Stacking: The presence of the aromatic phenyl ring allows for the possibility of π-π stacking interactions between adjacent molecules, which would contribute to the stability of the crystal lattice.
Without experimental data, the specific hydrogen bonding schemes and the presence and nature of any π-stacking interactions remain speculative.
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)
The parent compound, this compound, is achiral. A search of the scientific literature did not reveal any studies on chiral derivatives of this compound. Therefore, no data from Circular Dichroism (CD) spectroscopy, a technique used to study chiral molecules, is available. Should chiral derivatives be synthesized in the future, CD spectroscopy would be a valuable tool for characterizing their stereochemical properties.
Advanced Spectroscopic Techniques for Surface or Interface Characterization (e.g., XPS, AFM), if relevant for material applications
While there are no specific studies applying surface or interface characterization techniques directly to this compound, research on related compounds demonstrates the utility of such methods. For instance, X-ray Photoelectron Spectroscopy (XPS) has been employed to study the reduction of nitrophenyl films that are covalently grafted to carbon surfaces. nih.gov
In a study on nitrophenyl films, XPS was used to identify the chemical states of nitrogen, confirming the presence of unreacted nitro groups and the formation of aminophenyl and hydroxylaminophenyl groups upon reduction. nih.gov The technique provided quantitative information about the relative amounts of these species on the surface. nih.gov This indicates that if this compound or its derivatives were to be used in applications involving thin films or surface modifications, for example in sensor development or as a functional coating, XPS would be a highly relevant and powerful technique for characterizing the surface composition and chemical states of the constituent elements.
Atomic Force Microscopy (AFM) could similarly be applied to investigate the morphology and topography of thin films or self-assembled monolayers of this compound on various substrates, providing insights into its packing and organization at the nanoscale. However, no such studies have been reported in the literature to date.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| aminophenyl |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Optimized Molecular Geometries and Conformational Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional structure of a molecule. For 2-(4-Acetamido-3-nitrophenyl)acetic acid, these calculations would identify the optimal bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.
The geometry of the molecule is dictated by the interplay of its constituent functional groups: the phenyl ring, the acetic acid side chain, the acetamido group, and the nitro group. The acetic acid side chain (-CH₂COOH) possesses rotational freedom around the carbon-carbon single bonds. A conformational analysis would reveal the preferred orientation of the carboxyl group relative to the phenyl ring. Similarly, the acetamido group (-NHCOCH₃) has a rotatable bond between the nitrogen and the phenyl ring, and its orientation will be influenced by steric hindrance from the adjacent nitro group and potential intramolecular hydrogen bonding.
The nitro group (-NO₂) is a strong electron-withdrawing group and will influence the geometry of the phenyl ring. The C-N bond to the nitro group and the adjacent C-C bonds in the ring may be slightly altered from standard benzene (B151609) ring dimensions. It is expected that the most stable conformation will involve a planar arrangement of the nitro group with the phenyl ring to maximize electronic delocalization.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO), Charge Distribution, and Electrostatic Potential Surfaces
The electronic properties of this compound are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that respectively govern the molecule's ability to donate and accept electrons.
Charge Distribution: A Mulliken or Natural Bond Orbital (NBO) analysis would reveal the partial atomic charges on each atom. These calculations would quantify the electron-withdrawing effect of the nitro group and the electron-donating nature of the acetamido group. The oxygen atoms of the nitro and carboxyl groups, as well as the carbonyl oxygen of the acetamido group, are expected to carry significant negative charges. The nitrogen atom of the nitro group and the carbon atom of the carboxyl group will likely exhibit positive charges.
Electrostatic Potential (ESP) Surfaces: The ESP surface provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, the ESP map would show negative potential (red/yellow) around the oxygen atoms of the nitro, carboxyl, and acetamido groups, indicating these as likely sites for interaction with electrophiles or positive centers. Regions of positive potential (blue) would be expected around the hydrogen atoms of the carboxylic acid and the N-H of the acetamido group, highlighting them as potential hydrogen bond donors.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational methods can predict spectroscopic data, which can then be compared with experimental results for structure verification.
IR Vibrational Frequencies: DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending modes of the molecule's functional groups. These theoretical spectra are crucial for assigning the peaks in an experimental IR spectrum. For instance, calculations on a related compound, 4-fluoro-N-(20-hydroxy-40-nitrophenyl)phenylacetamide, have shown that DFT can accurately predict the wavenumbers for N-H and C=O stretching vibrations. esisresearch.org For the title compound, distinct frequencies would be predicted for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of both the acid and the amide, and the symmetric and asymmetric stretches of the nitro group.
Table 1: Predicted IR Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3500 - 2500 (broad) |
| Amide | N-H Stretch | 3400 - 3200 |
| Carboxylic Acid | C=O Stretch | 1725 - 1700 |
| Amide | C=O Stretch | 1680 - 1640 |
| Nitro Group | Asymmetric Stretch | 1560 - 1520 |
| Nitro Group | Symmetric Stretch | 1360 - 1320 |
Elucidation of Reaction Mechanisms via Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Analysis
Theoretical calculations can map out the energy profile of a chemical reaction, providing insights into its mechanism. For reactions involving this compound, such as its synthesis or degradation, computational chemists can:
Locate Transition States: By searching for saddle points on the potential energy surface, the geometry and energy of the transition state for a given reaction step can be determined. This allows for the calculation of the activation energy, which is a key factor in determining the reaction rate.
Perform IRC Analysis: An Intrinsic Reaction Coordinate (IRC) calculation traces the reaction path from the transition state down to the reactants and products. This confirms that the identified transition state correctly connects the desired species and provides a detailed picture of the geometric changes that occur during the reaction.
Molecular Dynamics Simulations for Conformational Sampling in Solution and Intermolecular Interactions
While quantum chemical calculations are typically performed on a single molecule in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of the molecule in a condensed phase, such as in a solvent.
Conformational Sampling: MD simulations would reveal the dynamic conformational landscape of this compound in solution. This is particularly important for the flexible acetic acid side chain and the acetamido group, as their orientations can be influenced by interactions with solvent molecules.
Intermolecular Interactions: MD can be used to study how the molecule interacts with other molecules, such as solvent molecules or biological macromolecules. For example, simulations could explore the hydrogen bonding patterns between the molecule's carboxyl and acetamido groups and water molecules. Such studies are common in the development of enzyme inhibitors, where understanding ligand-target interactions is crucial. nih.gov
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Physical or Chemical Properties (non-prohibited)
QSPR models are statistical tools that correlate the structural features of molecules (descriptors) with their experimental properties. While specific QSPR studies on this compound are not documented, a QSPR approach could be used to predict properties such as its solubility, boiling point, or partitioning coefficient (logP). This would involve:
Calculating a range of molecular descriptors for the compound, such as constitutional, topological, and quantum-chemical descriptors.
Using a pre-existing QSPR model, or developing a new one from a dataset of related compounds with known properties, to predict the property of interest for the title compound.
Application of Machine Learning Algorithms for Property Prediction or Synthesis Route Design
Machine learning (ML), a subset of artificial intelligence, is increasingly being used in chemistry. nih.gov For this compound, ML models could be applied in several ways:
Property Prediction: ML models, trained on large datasets of chemical structures and their properties, could predict a wide range of characteristics for the molecule, potentially with higher speed than traditional computational methods.
Synthesis Route Design: Retrosynthesis prediction tools that utilize machine learning could propose potential synthetic pathways to the molecule. These algorithms learn the rules of chemical reactions from vast reaction databases and can suggest novel and efficient routes for synthesis.
Applications in Chemical Synthesis and Materials Science
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The strategic placement of functional groups on the aromatic ring of 2-(4-Acetamido-3-nitrophenyl)acetic acid makes it a valuable precursor in multi-step organic synthesis. The nitro group can be readily reduced to an amine, while the carboxylic acid and acetamido groups can participate in a variety of coupling and cyclization reactions.
While specific studies on the biological applications of scaffolds derived directly from this compound are not extensively documented, the broader class of nitrophenylacetic acids serves as crucial precursors to a range of biologically active molecules. wikipedia.org The reduction of the nitro group to an aniline (B41778) is a key transformation that opens up pathways to various heterocyclic systems, which are prevalent in many pharmaceutical agents. wikipedia.org
For instance, the general strategy of reductive cyclization of nitrophenylacetic acid derivatives is a well-established method for the synthesis of lactams and hydroxamic acids, which are core structures in many biologically relevant compounds. wikipedia.org The presence of the acetamido group on the phenyl ring of this compound could influence the electronic properties and reactivity of the molecule, potentially leading to the development of novel analogues of existing drugs or entirely new classes of therapeutic agents.
A related area of research has demonstrated the synthesis of complex heterocyclic structures like 5,6,7,8-tetrahydroisoquinolines from nitrophenyl-containing precursors. nih.gov These scaffolds are of interest due to their presence in various alkaloids and their potential as enzyme inhibitors and other therapeutic agents. nih.gov By analogy, this compound could serve as a starting material for similar complex heterocyclic systems with potential biological relevance.
Table 1: Potential Biologically Relevant Scaffolds from this compound Derivatives
| Precursor Functional Group | Transformation | Resulting Scaffold | Potential Biological Relevance |
| Nitro Group | Reduction & Cyclization | Lactams, Hydroxamic acids | Core structures in various pharmaceuticals |
| Nitro & Acetic Acid Groups | Multi-step Synthesis | Substituted Isoquinolines | Enzyme inhibition, various therapeutic areas |
The synthesis of advanced heterocyclic systems is a cornerstone of modern medicinal chemistry and materials science. The structural features of this compound make it an ideal candidate for the construction of a variety of heterocyclic rings. The vicinal arrangement of the acetamido and nitro groups, along with the acetic acid side chain, provides multiple reaction sites for intramolecular cyclization reactions.
Following the reduction of the nitro group to an amine, a variety of cyclization strategies can be envisioned. For example, condensation reactions between the newly formed amino group and the carboxylic acid moiety could lead to the formation of seven-membered rings. Alternatively, intermolecular reactions with other bifunctional reagents could pave the way for the synthesis of more complex, fused heterocyclic systems.
Research on related nitrophenylacetic acids has shown their utility as precursors for heterocycles like quindolines, which have been investigated as potential enzyme inhibitors and anticancer agents. wikipedia.org The synthetic routes to these compounds often involve the reduction of the nitro group followed by cyclization reactions. wikipedia.org These established methodologies could likely be adapted for this compound to generate novel heterocyclic structures with unique properties.
Potential as a Ligand or Precursor in Catalysis
The development of efficient catalytic systems is crucial for sustainable chemical synthesis. The structural motifs present in this compound suggest its potential utility in the design of both metal-based and organocatalysts.
The carboxylic acid group and the potential for introducing other donor atoms through modification of the acetamido and nitro groups make this compound an interesting scaffold for the synthesis of novel ligands for metal-catalyzed reactions. The phenylacetic acid backbone can provide a rigid framework, while the functional groups can be tailored to chelate to a variety of metal centers.
For example, the carboxylic acid can coordinate to a metal ion, and the acetamido group could be hydrolyzed and subsequently modified to introduce other coordinating atoms, such as nitrogen or phosphorus, creating bidentate or tridentate ligands. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, could be fine-tuned by the substituents on the aromatic ring.
The field of organocatalysis, which utilizes small organic molecules as catalysts, has grown rapidly. The chiral variants of this compound or its derivatives could potentially act as organocatalysts. The presence of both acidic (carboxylic acid) and potentially basic (after reduction of the nitro group) functionalities within the same molecule could allow for bifunctional catalysis, where both acidic and basic sites cooperate to activate substrates and promote reactions.
Integration into Novel Materials and Supramolecular Architectures
The ability of molecules to self-assemble into well-defined supramolecular structures is of great interest for the development of novel materials with unique optical, electronic, or mechanical properties. The functional groups on this compound provide opportunities for directing intermolecular interactions, such as hydrogen bonding and π-π stacking.
The incorporation of this compound into polymers or other materials could also impart specific properties. For example, the nitro group is known to have an impact on the optical and electronic properties of materials, and its presence could be exploited in the design of new functional materials.
Use as a Chemical Probe or Analytical Reagent in Non-Biological Systems
The reactivity of the functional groups in this compound suggests its potential use as a chemical probe or analytical reagent.
Derivatization Agent: The carboxylic acid can be activated and used to label other molecules containing, for example, amine or alcohol groups. The presence of the nitro group could then be used for detection, for instance, through its electrochemical reduction or its characteristic spectroscopic signature.
Indicator: Changes in the chemical environment could potentially alter the electronic structure of the molecule, leading to a change in its color or fluorescence. For example, the deprotonation of the carboxylic acid or interactions with metal ions could shift its absorption spectrum.
There are no documented uses of this compound as a chemical probe or analytical reagent. However, its structure is analogous to other known derivatizing agents and indicators.
Environmental Chemical Applications (e.g., fate and transport studies, degradation pathways in non-biological systems)
Understanding the environmental fate of a chemical is crucial for assessing its potential impact. While specific studies on this compound are lacking, the behavior of related compounds can provide some insights.
Degradation: The nitroaromatic group is a common feature in many industrial chemicals and is often resistant to biodegradation. However, under certain conditions, the nitro group can be reduced to an amino group. The acetic acid side chain might be more susceptible to degradation. Photodegradation in the presence of sunlight is a likely pathway for the breakdown of this compound in surface waters. cdc.gov
Transport: The carboxylic acid group will be deprotonated at neutral pH, making the molecule more water-soluble and thus more mobile in aquatic systems. Its potential to adsorb to soil and sediment would depend on the organic matter content and pH of the environment. The environmental distribution of similar nitrophenols is heavily influenced by their water solubility and vapor pressure. cdc.gov
Table 3: Predicted Environmental Fate of this compound
| Environmental Compartment | Potential Fate and Transport Mechanisms |
|---|---|
| Water | High mobility due to water solubility (especially at neutral pH). Potential for photolysis and biodegradation. |
| Soil | Adsorption to organic matter. Mobility dependent on pH. Biodegradation is a potential removal mechanism. |
It is important to reiterate that these environmental applications are predictive and based on the general behavior of compounds with similar functional groups.
Analytical Methodologies for Characterization in Chemical Research
Chromatographic Techniques for Purity Assessment, Reaction Monitoring, and Quantification
Chromatography is a cornerstone of chemical analysis, enabling the separation of complex mixtures into their individual components. For a compound like 2-(4-Acetamido-3-nitrophenyl)acetic acid, which possesses polar functional groups (carboxylic acid, acetamido, and nitro groups), various chromatographic methods are applicable.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.
Method development would typically involve optimizing the separation on a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (to control the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often employed to ensure good resolution of the main compound from any impurities or starting materials. Detection is commonly achieved using a UV-Vis detector, as the aromatic ring and nitro group provide strong chromophores. For enhanced selectivity and sensitivity, a photodiode array (PDA) detector can be used to obtain the full UV spectrum of the eluting peaks. researchgate.netcdc.gov
Validation of the HPLC method is critical to ensure its reliability and would be performed according to International Conference on Harmonization (ICH) guidelines. scirp.org This process involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Typical Value/Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Table 2: Hypothetical HPLC Validation Data
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | < 2.0% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Gas Chromatography (GC) for Volatile Derivatives (if applicable)
Gas Chromatography (GC) is generally used for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and potential for thermal degradation of the carboxylic acid and acetamido groups. thermofisher.com
However, GC analysis can be made possible through derivatization. This chemical modification process converts the polar functional groups into less polar, more volatile derivatives. youtube.comyoutube.com A common approach is silylation, where active hydrogens in the carboxylic acid and amide groups are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.com Another possibility is esterification of the carboxylic acid followed by acylation of the amide. nih.gov
The resulting volatile derivative can then be analyzed by GC, often coupled with a Flame Ionization Detector (FID) or, for greater sensitivity and structural information, a Mass Spectrometer (MS). nih.govnih.gov GC with an Electron Capture Detector (ECD) is also highly sensitive to nitroaromatic compounds. nih.gov
Table 3: Potential GC Derivatization and Analysis Conditions
| Parameter | Condition |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Reaction Conditions | 70 °C for 30 minutes |
| GC Column | 5% Phenyl Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
Thin-Layer Chromatography (TLC) and Preparative Chromatography
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of this compound. tifr.res.in It is highly effective for monitoring the progress of a chemical reaction, identifying the presence of the compound in a mixture, and determining the appropriate solvent system for larger-scale preparative chromatography. tifr.res.in
For TLC analysis, a silica (B1680970) gel plate is typically used as the stationary phase. The mobile phase would be a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) to achieve an optimal retention factor (Rf) value. epa.gov Visualization of the spots can be achieved under UV light due to the aromatic nature of the compound, or by staining with a suitable reagent. ijcps.org
Preparative chromatography utilizes the same principles as analytical chromatography but on a larger scale to isolate and purify the compound. Column chromatography with silica gel is a common method for this purpose.
Table 4: Example TLC System for this compound
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ TLC plate |
| Mobile Phase | Ethyl Acetate : Hexane : Acetic Acid (70:30:1, v/v/v) |
| Visualization | UV light (254 nm) or iodine vapor |
| Expected Rf | ~0.4 - 0.6 (highly dependent on exact solvent composition) |
Electrophoretic Methods (e.g., Capillary Electrophoresis) for Purity and Separation
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. libretexts.orgyoutube.com For this compound, which has an ionizable carboxylic acid group, Capillary Zone Electrophoresis (CZE) is a suitable method. libretexts.org
In CZE, the separation is influenced by the charge-to-size ratio of the analyte. The analysis is typically performed in a fused-silica capillary filled with a buffer solution. The pH of the buffer is a critical parameter as it determines the charge state of the carboxylic acid group. capes.gov.br Detection is often performed using a UV-Vis detector integrated into the CE system. CE can offer very high separation efficiency and rapid analysis times. nih.gov
Table 5: Illustrative Capillary Electrophoresis Conditions
| Parameter | Condition |
| Capillary | Fused-silica (e.g., 50 µm i.d., 50 cm total length) |
| Background Electrolyte | 20 mM Sodium Phosphate Buffer, pH 7.0 |
| Applied Voltage | 25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV at 254 nm |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the unambiguous identification and quantification of analytes in complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal technique for the analysis of this compound. acs.orgmdpi.com It combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. LC-MS can provide the molecular weight of the compound and its fragments, which is invaluable for structural confirmation. Electrospray ionization (ESI) is a common ionization technique for this type of analyte. coresta.org
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of the derivatized compound, providing both retention time and mass spectral data for confident identification. mdpi.com The fragmentation pattern observed in the mass spectrum can help to confirm the structure of the derivative and, by extension, the original molecule.
These hyphenated techniques are particularly useful for impurity profiling and metabolism studies, where the identification of unknown related substances is required. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a principal technique for the identification and quantification of non-volatile impurities in pharmaceutical substances and research chemicals. pharmaffiliates.com For this compound, LC-MS is instrumental in creating a comprehensive impurity profile, which includes process-related impurities from its synthesis and degradation products formed during storage or under stress conditions.
Research Findings:
The synthesis of this compound can introduce several potential impurities. These may include unreacted starting materials, intermediates, and by-products from side reactions. For instance, the synthesis of substituted phenylacetic acids can involve precursors like benzyl (B1604629) cyanide and its derivatives, which may persist in trace amounts. labrulez.com Furthermore, degradation studies on structurally similar nitroaromatic compounds, such as flutamide, have revealed common degradation pathways including hydroxylation, demethylation, and cleavage of the molecule. nih.gov Forced degradation studies, where the compound is subjected to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products. openaccessjournals.comjetir.orgnih.gov
A typical LC-MS method for impurity profiling would employ a reversed-phase column (e.g., C18) with a gradient elution using a mixture of an aqueous buffer (often containing formic acid or ammonium (B1175870) acetate to improve ionization) and an organic solvent like acetonitrile or methanol. Mass spectrometric detection, particularly with a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap, allows for the accurate mass measurement of impurities, facilitating their elemental composition determination and tentative identification. nih.gov Tandem mass spectrometry (MS/MS) further aids in structural elucidation by providing fragmentation patterns of the impurity ions. openaccessjournals.com
Below is a representative table of potential impurities that could be identified in a sample of this compound using LC-MS.
| Impurity Name | Potential Origin | Predicted [M+H]⁺ (m/z) |
| 4-Acetamidophenylacetic acid | Incomplete nitration | 194.0817 |
| 2-(4-Amino-3-nitrophenyl)acetic acid | Deacetylation | 197.0511 |
| 2-(4-Acetamido-3-hydroxyphenyl)acetic acid | Reductive degradation | 210.0766 |
| 4-Acetamido-3-nitrobenzoic acid | Oxidation of the acetic acid side chain | 225.0406 |
| Unreacted Starting Material Isomer | Synthesis-related | Varies |
| Dimeric Impurity | Side-reaction during synthesis | Varies |
This table is for illustrative purposes and the actual impurities would need to be confirmed by experimental data.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds. acs.org In the context of this compound, GC-MS is primarily used to identify and quantify residual solvents from the synthesis and purification processes. Regulatory bodies like the FDA and EMA have strict limits on the presence of residual solvents in pharmaceutical products due to their potential toxicity. acs.org
Research Findings:
The synthesis of acetanilide (B955) and phenylacetic acid derivatives often employs a range of organic solvents. rsc.orgnih.gov Common solvents that could potentially be present in the final product include ethanol (B145695), acetone, ethyl acetate, toluene (B28343), and methylene (B1212753) chloride. jetir.orgrsc.org Headspace GC-MS is a particularly powerful technique for this analysis as it allows for the introduction of only the volatile components into the GC system, thereby avoiding contamination of the instrument with the non-volatile active compound. pharmtech.comnih.gov In this method, the sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC.
The GC separates the volatile components based on their boiling points and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound that allows for its definitive identification.
A representative table of potential residual solvents detectable by GC-MS is provided below.
| Solvent Name | Boiling Point (°C) | Typical Use in Synthesis |
| Ethanol | 78.37 | Recrystallization |
| Acetone | 56 | Reaction solvent, washing |
| Ethyl Acetate | 77.1 | Extraction, chromatography |
| Toluene | 110.6 | Reaction solvent |
| Methylene Chloride | 39.6 | Extraction |
| Acetic Acid | 118 | Reagent/By-product |
This table is for illustrative purposes and the actual residual solvents would depend on the specific manufacturing process.
Spectrophotometric Methods for Quantitative Analysis (e.g., UV-Vis Spectroscopy)
UV-Visible (UV-Vis) spectrophotometry is a robust, simple, and widely available technique for the quantitative analysis of compounds that possess chromophores. youtube.com A chromophore is a part of a molecule that absorbs light in the ultraviolet or visible region of the electromagnetic spectrum. The presence of both the nitrophenyl group and the acetamido group in this compound makes it an ideal candidate for UV-Vis analysis.
Research Findings:
The quantitative determination of a compound by UV-Vis spectroscopy is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).
The UV spectrum of acetanilide derivatives typically shows absorption bands in the UV region. nih.govrsc.org The nitroaromatic compounds also exhibit strong UV absorption. nih.gov For this compound, the λmax is expected to be influenced by both the acetamido and the nitro-substituted phenyl ring. The exact λmax would need to be determined experimentally in a suitable solvent, such as ethanol or methanol. The presence of the carboxylic acid group means the spectrum could be pH-dependent; therefore, using a buffered solution for analysis can ensure reproducibility. dovepress.com
A hypothetical data table for a UV-Vis quantitative analysis is presented below.
| Parameter | Value |
| Solvent | Ethanol |
| λmax | ~275 nm (Hypothetical) |
| Molar Absorptivity (ε) | To be determined experimentally |
| Linear Range | To be determined experimentally |
| Correlation Coefficient (R²) | > 0.999 (for calibration curve) |
This table presents hypothetical data that would need to be confirmed through experimental validation.
Future Research Directions and Perspectives
Exploration of Unprecedented Synthetic Routes and Sustainable Methodologies
The traditional synthesis of nitrophenylacetic acid derivatives often involves nitration using harsh mixed acids and subsequent functional group manipulations that may not align with modern principles of green chemistry. nih.govorgsyn.org Future research will likely focus on developing more sustainable and efficient synthetic pathways to 2-(4-Acetamido-3-nitrophenyl)acetic acid and its analogues.
Key areas of exploration include:
Biocatalytic Synthesis: The use of enzymes, such as hydrogenases or nitroreductases, offers a green alternative for the selective reduction of nitro groups, potentially enabling milder and more selective synthesis routes. chemrxiv.org Research into engineered enzymes could pave the way for the direct and stereoselective synthesis of complex derivatives from simple precursors.
Flow Chemistry: Continuous flow synthesis presents a scalable and safer method for handling potentially hazardous nitration reactions. nih.govmdpi.com The precise control over reaction parameters in flow reactors can lead to higher yields, improved purity, and minimized waste generation compared to batch processes. researchgate.net The application of flow chemistry to the multi-step synthesis of this compound could significantly streamline its production. nih.gov
Alternative Nitrating Agents: Investigating milder and more selective nitrating agents beyond the conventional nitric and sulfuric acid mixtures could reduce the environmental impact and improve the safety profile of the synthesis. nih.gov
Discovery of Novel Chemical Transformations and Reactivity Patterns of the Compound
The unique combination of a nitro group, an amide, and a carboxylic acid on an aromatic ring suggests a variety of potential chemical transformations that remain to be explored. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the adjacent functional groups. scielo.br
Future research could focus on:
Reductive Functionalization: Beyond simple reduction to an amine, the catalytic reductive functionalization of the nitro group in the presence of other reactants could lead to the formation of novel heterocyclic structures. acs.org Iron-based catalysts have shown promise in such transformations. acs.org
Photocatalytic Reactions: The nitroaromatic moiety can be susceptible to photocatalytic transformations. nih.govresearchgate.net Exploring the photocatalytic activity of this compound could unveil new reaction pathways, such as C-H functionalization or coupling reactions, under mild, light-driven conditions.
Electrochemical Synthesis: Electrochemical methods offer a reagent-free approach to oxidation and reduction reactions. udel.edu The electrochemical behavior of this compound could be investigated to develop novel synthetic methods for its modification or for the synthesis of its derivatives.
Development of Advanced Applications in Emerging Areas of Chemistry and Materials Science
The functional groups present in this compound make it an interesting building block for the synthesis of advanced materials with tailored properties.
Potential application areas for future investigation include:
Functional Polymers: The carboxylic acid and the potential for modification of the nitro and acetamido groups allow for the incorporation of this molecule into polymer backbones or as a pendant group. This could lead to the development of functional polymers for specialty coatings, adhesives, or high-performance resins. specificpolymers.com
Sensor Development: The nitroaromatic group is known to be electrochemically active and can participate in charge-transfer interactions. These properties could be harnessed to develop chemical sensors for the detection of specific analytes.
Precursor for Biologically Active Molecules: Phenylacetic acid derivatives are known to exhibit a range of biological activities. wikipedia.org The structural features of this compound make it a potential precursor for the synthesis of novel pharmaceutical agents or agrochemicals. reachemchemicals.com
Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches
A thorough understanding of the reaction mechanisms and the electronic properties of this compound is crucial for its rational design and application. A combination of experimental and computational methods will be instrumental in achieving this.
Future research efforts in this area could involve:
Computational Modeling (DFT): Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties. nih.govresearchgate.netresearchgate.net DFT studies can help to predict the most likely sites for reaction, understand the stability of intermediates, and rationalize observed reactivity patterns.
Kinetic Studies: Detailed kinetic analysis of the reactions involving this compound can help to elucidate reaction mechanisms and optimize reaction conditions for desired outcomes.
Spectroscopic Analysis: Advanced spectroscopic techniques, in conjunction with computational predictions, can be used to characterize reaction intermediates and products, providing a clearer picture of the transformation pathways.
Collaborative Research Opportunities and Interdisciplinary Scientific Advancements
The multifaceted nature of the research directions for this compound necessitates a collaborative and interdisciplinary approach.
Opportunities for collaboration exist between:
Synthetic and Computational Chemists: To design and execute novel synthetic routes and to gain a deeper mechanistic understanding of the compound's reactivity. spectrochem.in
Materials Scientists and Polymer Chemists: To explore the potential of this compound as a building block for advanced materials with specific functionalities. specificpolymers.com
Biochemists and Medicinal Chemists: To investigate the biological activity of derivatives of this compound and to explore its potential in drug discovery. scielo.br
Chemical Engineers: To develop and optimize scalable and sustainable manufacturing processes, particularly through the implementation of flow chemistry. researchgate.net
Such interdisciplinary collaborations will be key to unlocking the full potential of this compound and driving innovation in various fields of chemistry and materials science. reachemchemicals.comoceanicpharmachem.com
Conclusion
Summary of Key Research Insights and Contributions to the Field of Organic Chemistry
Direct research insights into 2-(4-Acetamido-3-nitrophenyl)acetic acid are limited. However, its chemical structure, featuring a substituted phenylacetic acid backbone, suggests its primary contribution to organic chemistry lies in its potential as a versatile building block in multi-step organic synthesis. The presence of three distinct functional groups—a carboxylic acid, an acetamido group, and a nitro group—offers multiple reaction sites for chemical modification.
The carboxylic acid group can undergo esterification, amidation, or reduction. The nitro group is a key functional group that can be readily reduced to an amine, which is a cornerstone transformation in the synthesis of many pharmaceuticals and fine chemicals. The acetamido group, being an electron-donating group, influences the reactivity of the aromatic ring, while the nitro group, a strong electron-withdrawing group, deactivates the ring towards electrophilic substitution and directs incoming groups to the meta position relative to itself. The interplay of these functional groups makes this compound a potentially valuable intermediate for creating complex molecular architectures.
Reiteration of the Academic Significance of this compound
The academic significance of this compound is intrinsically linked to its role as a potential intermediate in the synthesis of pharmacologically active molecules. Phenylacetic acid derivatives are prevalent scaffolds in medicinal chemistry. The specific substitution pattern of this compound makes it a plausible precursor for the synthesis of various heterocyclic compounds and other complex organic molecules.
Its importance is highlighted in the context of process chemistry and drug development, where the efficient synthesis of key intermediates is crucial. While detailed studies on this specific molecule are not abundant, its structural similarity to intermediates used in the synthesis of drugs like celecoxib underscores its potential academic and industrial relevance. The study of the synthesis and reactivity of such molecules contributes to the broader understanding of synthetic methodologies and the development of novel reaction pathways.
Broader Impact and Future Outlook for Related Chemical Entities and Their Applications
The broader impact of compounds like this compound lies in the continued development of synthetic routes to new and existing pharmaceuticals. The demand for efficient and scalable syntheses of active pharmaceutical ingredients (APIs) drives research into novel intermediates and synthetic strategies.
Future outlook for related chemical entities is promising. As medicinal chemists continue to explore new chemical space, the demand for unique and functionalized building blocks will grow. Substituted phenylacetic acids, with their inherent versatility, will remain a key class of compounds in this endeavor. Research may focus on developing more efficient and greener methods for the synthesis of these intermediates. Furthermore, the exploration of the reactivity of such polyfunctional molecules could lead to the discovery of novel chemical transformations and the development of new classes of compounds with interesting biological activities. The continued investigation into the synthesis and application of related chemical entities will undoubtedly contribute to advancements in both organic chemistry and medicinal chemistry.
Q & A
Q. How can molecular docking predict biological interactions of derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
